Anthracene-1,8-dicarbonitrile Anthracene-1,8-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020397
InChI: InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H
SMILES:
Molecular Formula: C16H8N2
Molecular Weight: 228.25 g/mol

Anthracene-1,8-dicarbonitrile

CAS No.:

Cat. No.: VC16020397

Molecular Formula: C16H8N2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Anthracene-1,8-dicarbonitrile -

Specification

Molecular Formula C16H8N2
Molecular Weight 228.25 g/mol
IUPAC Name anthracene-1,8-dicarbonitrile
Standard InChI InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H
Standard InChI Key HSDZSLMBBGAGSP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N

Introduction

Chemical Structure and Molecular Characteristics

Anthracene-1,8-dicarbonitrile (C₁₆H₈N₂) features a planar anthracene backbone with cyano substituents at positions 1 and 8. The electron-withdrawing nature of the nitrile groups significantly alters the electronic structure of the molecule, enhancing its electron-deficient character. This property is critical for applications in charge-transfer complexes and organic semiconductors.

Key Structural Features:

  • Molecular Formula: C₁₆H₈N₂

  • Molecular Weight: 228.25 g/mol (calculated).

  • Symmetry: The 1,8-substitution pattern creates a pseudo-symmetrical structure, though steric hindrance between the nitrile groups may induce slight distortions .

  • Bond Lengths: The C≡N bonds (1.16 Å) are shorter than C-C bonds in the aromatic system (1.40 Å), contributing to rigidity.

Synthetic Routes and Methodologies

The synthesis of anthracene-1,8-dicarbonitrile can be inferred from methods used for analogous compounds. Two primary approaches are highlighted below:

Cyanation of 1,8-Dihaloanthracenes

Building on the Suzuki–Miyaura coupling described for 1,8-dibromoanthracene derivatives , cyanation may be achieved via palladium-catalyzed cross-coupling reactions. For example:

  • Starting Material: 1,8-Dibromoanthracene (2a) .

  • Reagent: Copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst.

  • Conditions: Heating at 120–150°C in dimethylformamide (DMF) or toluene .

Example Reaction:

1,8-Dibromoanthracene+2CuCNPd(PPh3)4Anthracene-1,8-dicarbonitrile+2CuBr\text{1,8-Dibromoanthracene} + 2 \text{CuCN} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Anthracene-1,8-dicarbonitrile} + 2 \text{CuBr}

This method parallels the synthesis of 1,8-dichloroanthracene esters, where halogen displacement is key .

Oxidation of 1,8-Diaminoanthracene

An alternative route involves the oxidation of 1,8-diaminoanthracene using a strong oxidizing agent:

  • Starting Material: 1,8-Diaminoanthracene (hypothetical precursor).

  • Reagent: Lead tetraacetate (Pb(OAc)₄) or sodium hypochlorite (NaClO).

  • Conditions: Room temperature in acetic acid or dichloromethane.

Mechanism:

1,8-DiaminoanthraceneOxidizerAnthracene-1,8-dicarbonitrile+2H2O\text{1,8-Diaminoanthracene} \xrightarrow{\text{Oxidizer}} \text{Anthracene-1,8-dicarbonitrile} + 2 \text{H}_2\text{O}

This pathway mirrors the oxidation of anthracene-1,8-dimethanol to anthracene-1,8-dicarboxylic acid.

Physicochemical Properties

Anthracene-1,8-dicarbonitrile’s properties are derived from its conjugated π-system and electron-deficient nitrile groups:

Spectroscopic Data

  • UV-Vis Absorption: Expected λₘₐₓ ≈ 400–450 nm due to π→π* transitions, similar to anthracene-1,8-dicarbaldehyde (λₘₐₓ = 470 nm) .

  • Fluorescence: Likely quenched due to intramolecular charge transfer, as observed in H-bonded anthracene macrocycles .

Thermal Stability

  • Melting Point: Estimated >250°C, akin to anthracene-1,8-dicarboxylic acid (decomposes without melting).

  • Thermogravimetric Analysis (TGA): Minimal mass loss below 300°C, indicating high thermal stability.

Solubility

  • Polar Solvents: Moderately soluble in DMF and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Poor solubility in hexane or toluene.

Applications in Materials Science

Organic Electronics

The electron-deficient nature of anthracene-1,8-dicarbonitrile makes it suitable for:

  • Organic Field-Effect Transistors (OFETs): As an n-type semiconductor due to its ability to stabilize negative charges.

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer to enhance device efficiency.

Coordination Chemistry

The nitrile groups can act as ligands for metal centers, forming coordination polymers with applications in catalysis and gas storage:

Anthracene-1,8-dicarbonitrile+AgNO3[Ag2(C16H8N2)(NO3)2]n\text{Anthracene-1,8-dicarbonitrile} + \text{AgNO}_3 \rightarrow [\text{Ag}_2(\text{C}_{16}\text{H}_8\text{N}_2)(\text{NO}_3)_2]_n

Such complexes exhibit photoluminescence and catalytic activity .

Comparative Analysis with Analogous Compounds

PropertyAnthracene-1,8-dicarbonitrileAnthracene-1,8-dicarboxylic Acid1,8-Dichloroanthracene
Functional Groups-CN-COOH-Cl
Electron NatureElectron-deficientElectron-withdrawingElectron-withdrawing
ApplicationsOFETs, OLEDsPDT, coordination chemistryPharmaceuticals

Challenges and Future Directions

Synthetic Challenges

  • Low Yields: Cyanation reactions often suffer from incomplete substitution, necessitating optimized catalysts .

  • Purification Difficulty: Column chromatography is required to isolate the pure product, increasing costs .

Research Opportunities

  • Photodynamic Therapy (PDT): Exploration as a photosensitizer, leveraging its ROS-generating potential under light.

  • Supramolecular Chemistry: Design of self-assembled structures via π-π interactions and hydrogen bonding.

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